molecular formula C23H28O6 B14285767 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid CAS No. 124942-88-7

3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid

Cat. No.: B14285767
CAS No.: 124942-88-7
M. Wt: 400.5 g/mol
InChI Key: SBCOONFJKGLGSV-UHFFFAOYSA-N
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Description

3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is an organic compound characterized by its unique structure, which includes two methoxy and two dimethylphenyl groups attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate compound.

    Oxidation: The intermediate is then oxidized to introduce the carboxylic acid groups, resulting in the formation of the pentanedioic acid structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize product formation.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Various halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(4-methoxyphenyl)pentanedioic acid: Lacks the dimethyl groups, leading to different reactivity and properties.

    3,3-Bis(3,5-dimethylphenyl)pentanedioic acid: Lacks the methoxy groups, affecting its chemical behavior.

    3,3-Bis(4-hydroxy-3,5-dimethylphenyl)pentanedioic acid: Contains hydroxy groups instead of methoxy groups, altering its reactivity.

Uniqueness

3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is unique due to the presence of both methoxy and dimethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

124942-88-7

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

3,3-bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid

InChI

InChI=1S/C23H28O6/c1-13-7-17(8-14(2)21(13)28-5)23(11-19(24)25,12-20(26)27)18-9-15(3)22(29-6)16(4)10-18/h7-10H,11-12H2,1-6H3,(H,24,25)(H,26,27)

InChI Key

SBCOONFJKGLGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(CC(=O)O)(CC(=O)O)C2=CC(=C(C(=C2)C)OC)C

Origin of Product

United States

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